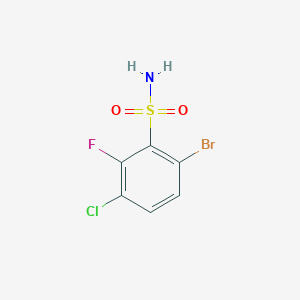

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide

Description

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is a halogenated aromatic sulfonamide characterized by substituents at positions 1 (sulfonamide group), 2 (fluorine), 3 (chlorine), and 6 (bromine) on the benzene ring. Its molecular formula is C₆H₄BrClFNO₂S, with a calculated molecular weight of 314.53 g/mol. Halogen substituents modulate electronic properties, influencing reactivity and binding interactions with biological targets.

Properties

Molecular Formula |

C6H4BrClFNO2S |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

6-bromo-3-chloro-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

OBBMSJCQHQMLGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Core

a. Nitration and Halogenation Routes

- The initial step involves nitration of benzene derivatives, followed by halogenation, to introduce bromine and chlorine at specific positions on the aromatic ring.

- For example, nitration of benzene derivatives can be followed by selective halogenation using bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) to direct the halogen substitution at desired positions.

- The presence of existing substituents influences regioselectivity. Electron-withdrawing groups like nitro or sulfonamide groups can direct incoming halogens to ortho or para positions, enabling regioselective halogenation.

Sulfonation and Sulfonamide Formation

- Aromatic sulfonation is achieved via treatment with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), introducing the sulfonyl group at targeted positions.

- The process is conducted under controlled temperature conditions (typically 0–50°C) to control regioselectivity and prevent over-sulfonation.

- The sulfonyl chloride intermediate (obtained via sulfonation followed by chlorination with thionyl chloride, SOCl₂) reacts with ammonia or primary amines to form sulfonamides.

- This step is crucial for attaching the sulfonamide functional group, which is central to the compound's biological activity.

Halogenation and Functionalization

- Bromination and chlorination steps are performed using halogen sources like Br₂ and Cl₂, often with catalysts to enhance regioselectivity.

- Fluorination can be achieved via electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST), which allow for selective fluorine introduction at specific positions.

Purification and Characterization

- The final product is purified through recrystallization, chromatography, or distillation.

- Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Material and Reaction Conditions

| Step | Reagents | Catalysts | Temperature | Notes |

|---|---|---|---|---|

| Aromatic halogenation | Br₂, Cl₂ | FeBr₃, FeCl₃ | 0–50°C | Regioselectivity control |

| Sulfonation | SO₃ or chlorosulfonic acid | - | 0–50°C | Regulate regioselectivity |

| Sulfonamide formation | NH₃ or primary amines | - | Room temp to 50°C | Ensures high yield |

| Fluorination | Selectfluor, DAST | - | Room temp | For selective fluorine introduction |

Research Findings and Literature Data

- The patent literature indicates that sulfonamide derivatives can be synthesized via multi-step pathways involving sulfonation, halogenation, and nucleophilic substitution reactions, with reaction conditions optimized for regioselectivity and yield.

- Studies on similar compounds, such as 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride, reveal that electrophilic aromatic substitution reactions are key, with reaction conditions tailored to prevent over-halogenation or undesired substitution.

- The synthesis of related compounds like 2-bromo-6-fluorobenzoic acid demonstrates nitration, reduction, diazotization, and hydrolysis steps, which can be adapted for sulfonamide synthesis by replacing certain reagents with sulfonyl chloride intermediates.

Notes and Considerations

- Regioselectivity : Precise control over reaction conditions and choice of directing groups are essential for obtaining the desired substitution pattern.

- Reaction Optimization : Temperature, solvent choice, and catalyst presence significantly influence yield and purity.

- Safety : Handling halogenating agents and sulfonation reagents requires appropriate safety measures due to their corrosive and toxic nature.

- Purification : Recrystallization and chromatography are critical for obtaining high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides, thiols, or ethers.

Oxidation: Products include sulfonic acids or sulfonyl chlorides.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The halogen atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Electronic Effects : Fluorine at position 2 (target compound) withdraws electron density more effectively than at position 6 (), influencing aromatic electrophilic substitution rates.

Solubility: The amino group in increases aqueous solubility, whereas the target compound’s halogens may enhance lipid solubility for membrane penetration.

Biological Activity

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide contains three halogen substituents and a sulfonamide group, which contribute to its unique chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to amines.

The biological activity of 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide primarily involves its interaction with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, leading to:

- Enzyme Inhibition: Particularly against carbonic anhydrases (CAs), which are important for various physiological processes. Inhibition of these enzymes can affect fluid balance and pressure regulation in tissues .

- Protein Interactions: Disruption of protein-protein interactions may also occur, influencing cellular signaling pathways.

Inhibition of Carbonic Anhydrases

Research has shown that 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide acts as an inhibitor for several human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII. These enzymes are implicated in cancer progression and other diseases:

| Compound | CA IX IC50 (nM) | CA II IC50 (μM) |

|---|---|---|

| 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide | Moderate potency | Moderate potency |

| AAZ (Standard) | 10.93 | 1.55 |

The compound's inhibition of hCA IX suggests potential applications in treating hypoxia-induced cancers such as gliomas and mesotheliomas .

Case Studies

Several studies have investigated the biological activity of sulfonamides similar to 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide:

- Study on Cancer Cell Lines: A related sulfonamide was shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) significantly more than control treatments, indicating potential for development as an anticancer agent .

- High-throughput Screening: In a high-throughput screening assay, compounds with similar structures were evaluated for their effectiveness against pathogenic bacteria, demonstrating the relevance of sulfonamides in drug development against infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.